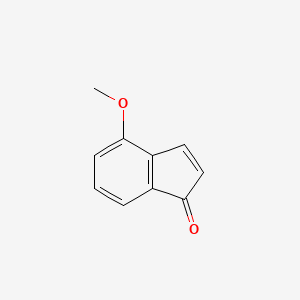

4-methoxy-1H-inden-1-one

Description

BenchChem offers high-quality 4-methoxy-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-methoxyinden-1-one |

InChI |

InChI=1S/C10H8O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-6H,1H3 |

InChI Key |

DOXQZSMVNRGYQM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

4-methoxy-1-indanone chemical structure and molecular weight

The following in-depth technical guide details the chemical structure, molecular weight, synthesis, and characterization of 4-methoxy-1-indanone .

Executive Summary

4-Methoxy-1-indanone (CAS: 13336-31-7) is a bicyclic aromatic ketone serving as a critical pharmacophore in the synthesis of neuroactive agents, specifically melatonin receptor agonists and acetylcholinesterase (AChE) inhibitors. With a molecular weight of 162.19 g/mol , it is distinguished by the electron-donating methoxy group at the C4 position, which significantly alters the electronic density of the aromatic ring compared to its 5- and 6-methoxy isomers. This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis via the dihydrocoumarin route, and spectroscopic signature.

Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 13336-31-7 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | Exact Mass: 162.068 |

| Melting Point | 105–107 °C | Crystalline solid (White to off-white) |

| Boiling Point | 115–120 °C | @ 0.5 mmHg (High vacuum required) |

| Solubility | DCM, MeOH, DMSO | Sparingly soluble in water |

| SMILES | COc1cccc2C(=O)CCc12 |

Structural Analysis & Electronic Effects

The 4-methoxy-1-indanone molecule consists of a benzene ring fused to a cyclopentanone ring. The position of the methoxy group at C4 is sterically and electronically distinct:

-

Steric Environment: The C4-methoxy group is adjacent to the aliphatic bridge (C3), creating a "bay region" effect that can influence the conformation of substituents at C3 during downstream derivatization.

-

Electronic Push-Pull: The carbonyl group at C1 acts as an electron-withdrawing group (EWG), while the methoxy group at C4 is an electron-donating group (EDG).

-

Resonance: The methoxy group increases electron density at the ortho (C5) and para (C7) positions relative to itself.

-

Reactivity: Electrophilic aromatic substitution (e.g., nitration) typically occurs at C5 or C7, driven by the directing effects of the methoxy group.

-

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional regions.

Figure 1: Structural decomposition of 4-methoxy-1-indanone highlighting functional reactivity centers.

Synthesis Protocol

While various routes exist (e.g., Friedel-Crafts cyclization of phenylpropanoic acids), the Dihydrocoumarin Route is preferred for high regioselectivity, avoiding the mixture of isomers often seen in direct cyclization methods.

Synthetic Pathway[3][5][6][7][8][9]

-

Precursor Synthesis: Fries rearrangement of dihydrocoumarin yields 4-hydroxy-1-indanone.

-

Methylation (Target Step): O-Methylation of 4-hydroxy-1-indanone yields 4-methoxy-1-indanone.

Detailed Protocol: Methylation of 4-Hydroxy-1-Indanone

This protocol describes the final step to generate the target compound with high purity.

Reagents:

-

4-Hydroxy-1-indanone (1.0 eq)[1]

-

Methyl Iodide (MeI) (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 4-hydroxy-1-indanone and anhydrous K₂CO₃. Purge with nitrogen.

-

Solvation: Add DMF (approx. 10 volumes) and stir to create a suspension. Cool the mixture to 0 °C in an ice bath.

-

Addition: Add Methyl Iodide dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for disappearance of the starting phenol.

-

Workup:

-

Dilute the reaction mixture with water (precipitate may form).

-

Extract with Dichloromethane (DCM) (3x).

-

Wash the organic layer with 2% aqueous NaOH (to remove unreacted starting phenol) followed by brine.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the residue from hot Methanol (MeOH) to obtain white crystals.

Synthesis Workflow Diagram

Figure 2: Synthetic lineage from dihydrocoumarin to 4-methoxy-1-indanone.

Analytical Characterization

Trustworthy identification relies on the distinct NMR splitting patterns of the indanone ring and the methoxy singlet.

Proton NMR (¹H NMR) Profile

Solvent: CDCl₃, 300/400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 3.89 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy peak. |

| 3.05 | Triplet (t) | 2H | C3-H₂ | Benzylic protons; deshielded by aromatic ring. |

| 2.68 | Triplet (t) | 2H | C2-H₂ | Alpha-carbonyl protons. |

| 7.00 – 7.10 | Multiplet (m) | 1H | C5-H | Ortho to methoxy (shielded). |

| 7.35 | Triplet (t) | 1H | C6-H | Meta to methoxy and carbonyl. |

| 7.55 | Doublet (d) | 1H | C7-H | Ortho to carbonyl (deshielded). |

Mass Spectrometry (MS)

-

Method: GC-MS (EI, 70 eV)

-

Molecular Ion (M+): m/z 162[2]

-

Base Peak: m/z 133/134 (Loss of CO or ethylene fragment typical of indanones).

Infrared Spectroscopy (IR)[4]

-

C=O Stretch: ~1700–1710 cm⁻¹ (Conjugated ketone).

-

C-O Stretch: ~1250 cm⁻¹ (Aryl alkyl ether).

Applications in Drug Discovery

4-Methoxy-1-indanone is a versatile scaffold ("privileged structure") in medicinal chemistry.

-

Melatonin Receptor Agonists: The indane core mimics the indole ring of melatonin. Derivatives are explored for treating sleep disorders (insomnia) and circadian rhythm disruptions.

-

Cholinesterase Inhibitors: Used as a precursor for benzo-fused indolizidines and other polycyclic amines that inhibit Acetylcholinesterase (AChE), offering potential therapies for Alzheimer's disease.

-

Antimalarial Agents: Serves as a starting material for quinoline derivatives (e.g., E-2-chloro-8-methyl-3-[(4′-methoxy-1′-indanoyl)-2′-methyliden]-quinoline) which inhibit hemozoin formation in Plasmodium falciparum.

References

-

Sigma-Aldrich. (n.d.). 4-Methoxy-1-indanone Product Specification. Retrieved from

-

PubChem. (2023). 4-Hydroxy-1-indanone Compound Summary. National Library of Medicine. Retrieved from

-

PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from

-

ChemicalBook. (n.d.). 5-Methoxy-1-indanone NMR Spectrum (Comparative Reference). Retrieved from

-

BenchChem. (2025). Spectroscopic Profile of Indanones: A Technical Guide. Retrieved from

Sources

An In-depth Technical Guide to Differentiating 4-methoxy-1-indanone and 5-methoxy-1-indanone for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, positional isomers can exhibit vastly different biological activities and chemical behaviors. A nuanced understanding of their distinct characteristics is paramount for their effective utilization. This guide provides a comprehensive technical comparison of 4-methoxy-1-indanone and 5-methoxy-1-indanone, two key intermediates in the synthesis of a variety of bioactive molecules. We will delve into their structural, spectroscopic, and chemical distinctions, offering field-proven insights and detailed methodologies for their unambiguous differentiation.

Foundational Physicochemical Properties: A Tale of Two Isomers

At first glance, 4-methoxy-1-indanone and 5-methoxy-1-indanone share the same molecular formula (C₁₀H₁₀O₂) and molecular weight (162.19 g/mol ).[1][2] However, the seemingly subtle shift in the position of the methoxy group on the aromatic ring gives rise to distinct physicochemical properties that influence their handling, reactivity, and biological interactions.

| Property | 4-methoxy-1-indanone | 5-methoxy-1-indanone |

| CAS Number | 13336-31-7[3] | 5111-70-6[4] |

| Appearance | White to off-white crystalline solid[3] | Light green-brown solid |

| Melting Point | 105-107 °C | 107-109 °C |

| Boiling Point | 115-120 °C at 0.5 mmHg | 150 °C at 2 mmHg |

| Solubility | Sparingly soluble in water[3] | Data not readily available |

The minor variations in melting and boiling points underscore the importance of precise analytical techniques for their differentiation, as these physical constants alone are insufficient for conclusive identification.

Spectroscopic Fingerprints: The Key to Unambiguous Identification

Spectroscopic analysis provides the most definitive means of distinguishing between these two isomers. The electronic environment of each atom is uniquely influenced by the position of the methoxy group, resulting in distinct spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed roadmap of the molecular structure.

The ¹H NMR spectra of both compounds show characteristic signals for the methoxy group protons, the aliphatic protons of the five-membered ring, and the aromatic protons. The key differentiators lie in the chemical shifts and splitting patterns of the aromatic protons.

-

4-methoxy-1-indanone: The methoxy group at the C4 position exerts a strong shielding effect on the ortho-proton (H5) and a weaker shielding effect on the para-proton (H7). The H7 proton is also deshielded by the carbonyl group. This results in a more complex and spread-out aromatic region compared to its isomer.

-

5-methoxy-1-indanone: The methoxy group at the C5 position creates a plane of symmetry through the C2-C5 axis, simplifying the aromatic region. The H4 and H6 protons are chemically equivalent, as are the H2 and H3 protons. This leads to fewer and more distinct signals in the aromatic region.

| Proton Assignment | 4-methoxy-1-indanone (Predicted δ, ppm) | 5-methoxy-1-indanone (DMSO-d₆, δ, ppm) |

| -OCH₃ | ~3.9 (s, 3H) | 3.86 (s, 3H) |

| H2 | ~2.6 (t, 2H) | 2.58 (t, 2H) |

| H3 | ~3.0 (t, 2H) | 3.04 (t, 2H) |

| Aromatic H | ~6.8-7.6 (m, 3H) | 6.96 (dd, 1H), 7.08 (d, 1H), 7.56 (d, 1H) |

Experimental Protocol for ¹H NMR Spectroscopy [5]

-

Sample Preparation: Dissolve 10-15 mg of the indanone isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: A Clear Distinction

The ¹³C NMR spectra provide complementary and often more decisive information for distinguishing between the two isomers. The chemical shift of the methoxy carbon and the aromatic carbons are particularly diagnostic.

-

4-methoxy-1-indanone: The methoxy group is ortho to one of the bridgehead carbons (C7a) and meta to the other (C3a).

-

5-methoxy-1-indanone: The methoxy group is para to one bridgehead carbon (C7a) and meta to the other (C3a).

The chemical shift of a methoxy group on a benzene ring is typically around 55-62 ppm.[6][7] The precise chemical shift can be influenced by the electronic effects of other substituents.

| Carbon Assignment | 4-methoxy-1-indanone (Predicted δ, ppm) | 5-methoxy-1-indanone (Predicted δ, ppm) |

| C=O (C1) | ~205 | ~206 |

| Aliphatic (C2, C3) | ~25-35 | ~25-35 |

| -OCH₃ | ~55-56 | ~55-56 |

| Aromatic Carbons | ~110-160 | ~110-165 |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-90°, a larger spectral width than for ¹H NMR, and a relaxation delay of 2-10 seconds.

-

-

Data Processing:

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift axis using the solvent signal (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. Both isomers will exhibit strong absorptions characteristic of an aromatic ketone and a methoxy group.

-

C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): A strong absorption band in the region of 1200-1275 cm⁻¹ (asymmetrical stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetrical stretch).

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 680-900 cm⁻¹ region can sometimes be used to infer the substitution pattern of the aromatic ring.

While the major absorption bands will be similar, subtle differences in the fingerprint region (<1500 cm⁻¹) can be used for differentiation when comparing the spectra to known standards.[8]

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy [5]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both 4-methoxy-1-indanone and 5-methoxy-1-indanone will show a molecular ion peak (M⁺) at m/z = 162. However, the relative abundances of the fragment ions may differ due to the influence of the methoxy group's position on bond stabilities.

Common fragmentation pathways for indanones include:

-

Loss of CO: [M - 28]⁺

-

Loss of CH₃: [M - 15]⁺

-

Loss of OCH₃: [M - 31]⁺

-

Loss of CH₂O: [M - 30]⁺ (via rearrangement)

The relative intensities of these fragment ions can provide clues to the isomer's identity, although differentiation based on mass spectrometry alone can be challenging without reference spectra.[9]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) [5]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the indanone isomer in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a temperature that ensures good separation from the solvent and ramp up to a final temperature that allows for elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to above the molecular weight (e.g., 200).

-

-

Data Analysis: Identify the chromatographic peak corresponding to the indanone and analyze the associated mass spectrum for the molecular ion and fragmentation pattern.

Synthesis Strategies: Navigating the Path to Positional Control

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure regiochemical control. The most common approaches involve intramolecular Friedel-Crafts reactions or Nazarov cyclizations.[10][11]

Synthesis of 4-methoxy-1-indanone

A common route to 4-methoxy-1-indanone involves the cyclization of a suitably substituted propanoic acid derivative.

Figure 1: Synthetic scheme for 4-methoxy-1-indanone.

Experimental Protocol for the Synthesis of 4-methoxy-1-indanone (Illustrative)

-

Acid Chloride Formation: To a solution of 3-(2-methoxyphenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent. Cool the suspension to 0 °C and add the previously prepared acid chloride solution dropwise.[12]

-

Workup: After the reaction is complete, carefully quench the reaction mixture with ice-water. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis of 5-methoxy-1-indanone

The synthesis of 5-methoxy-1-indanone typically starts with a meta-substituted benzene derivative.

Figure 2: Synthetic scheme for 5-methoxy-1-indanone.

Experimental Protocol for the Synthesis of 5-methoxy-1-indanone (Illustrative)

-

Cyclization: Add 3-(3-methoxyphenyl)propanoic acid to polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C).

-

Workup: After the reaction is complete, cool the mixture and pour it onto ice. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid, followed by water and brine. Dry the organic layer and concentrate it. Purify the crude product by recrystallization or column chromatography.

Reactivity: The Influence of the Methoxy Group's Position

The electronic nature of the methoxy group (-OCH₃) is dual: it is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect is generally dominant. The position of this group significantly impacts the reactivity of both the aromatic ring and the enolizable protons alpha to the carbonyl group.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group.

-

4-methoxy-1-indanone: The C4-methoxy group strongly activates the C5 position (ortho) and the C7 position (para). Electrophilic substitution, such as nitration, is expected to occur preferentially at these positions.

-

5-methoxy-1-indanone: The C5-methoxy group activates the C4 and C6 positions (both ortho). Due to steric hindrance from the fused ring system, substitution at the C6 position is generally favored.

Acidity of α-Protons and Enolate Formation

The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. The stability of the resulting enolate can be influenced by the electronics of the aromatic ring. While the methoxy group's effect on the acidity of the α-protons is less pronounced than its effect on the aromatic ring, the overall electron density of the bicyclic system can play a role in the kinetics and thermodynamics of enolate formation.

Applications in Research and Drug Development

Both 4-methoxy-1-indanone and 5-methoxy-1-indanone serve as valuable building blocks in the synthesis of pharmacologically active compounds.

-

4-methoxy-1-indanone: This isomer is a well-established intermediate in the synthesis of various psychoactive compounds and analgesics.[3] It is also used as a starting material for more complex heterocyclic systems.

-

5-methoxy-1-indanone: This isomer is utilized as a biochemical reagent in life science research. Its applications in drug discovery are also emerging, particularly in the development of novel therapeutic agents.

Conclusion

The differentiation of 4-methoxy-1-indanone and 5-methoxy-1-indanone is a critical task in synthetic and medicinal chemistry. While their physical properties are similar, a comprehensive analysis of their spectroscopic data, particularly ¹H and ¹³C NMR, provides an unambiguous means of identification. Understanding the distinct synthetic pathways required for their preparation and the influence of the methoxy group's position on their reactivity allows for their targeted use in the development of novel chemical entities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently handle, characterize, and utilize these important chemical intermediates.

References

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

Molbase. (n.d.). 4-METHOXY-1-INDANONE 13336-31-7 wiki. Retrieved from [Link]

- MDPI. (2022). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molecules, 27(19), 6296.

-

PubChem. (n.d.). 5-Methoxyindan-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

- Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115.

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry - Interpretation Made Easy!. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-methoxy-1-indanone. Retrieved from [Link]

- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Indanone synthesis [organic-chemistry.org]

- 9. preprints.org [preprints.org]

- 10. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 11. 4-Methoxy-1-indanone 99 13336-31-7 [sigmaaldrich.com]

- 12. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methoxy-1H-inden-1-one: Physicochemical Properties and Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-inden-1-one is a valuable chemical intermediate, belonging to the indanone class of compounds. The indanone scaffold is a recurring motif in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1] The presence of the methoxy group at the 4-position of the indanone core can significantly influence the molecule's electronic properties and biological activity, making it a key building block in medicinal chemistry and drug discovery programs. This technical guide provides an in-depth overview of the physicochemical properties of 4-methoxy-1H-inden-1-one, a detailed and rationalized synthetic protocol, and expected characterization data to ensure scientific integrity and reproducibility.

Physicochemical Properties

4-Methoxy-1H-inden-1-one is typically encountered as an off-white to light yellow crystalline solid.[2] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 104-107 °C | [2] |

| Physical Appearance | Off-white to light yellow solid | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol |

Synthesis of 4-Methoxy-1H-inden-1-one

The synthesis of 4-methoxy-1H-inden-1-one is reliably achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the hydroxyl group of 4-hydroxy-1-indanone is deprotonated to form a phenoxide, which then acts as a nucleophile to attack methyl iodide, yielding the desired methoxy ether.

Chemical Structure

Caption: Chemical Structure of 4-Methoxy-1H-inden-1-one.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of 4-methoxy-1H-inden-1-one.

Materials:

-

4-hydroxy-1-indanone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

-

Methylene chloride (CH₂Cl₂)

-

2% Aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (CH₃OH)

Procedure:

-

To a stirred mixture of 4-hydroxy-1-indanone (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in dimethylformamide (DMF, approx. 10 mL per gram of 4-hydroxy-1-indanone), cooled to 0 °C under a nitrogen atmosphere, add methyl iodide (1.1 eq) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Partition the reaction mixture between methylene chloride and water.

-

Separate the organic layer and wash it sequentially with water and 2% aqueous NaOH.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Dissolve the resulting residue in a minimal amount of hot methanol.

-

Allow the solution to cool, which will induce the precipitation of the product.

-

Filter the precipitate and recrystallize from methanol to yield pure 4-methoxy-1H-inden-1-one as a solid.

Rationale Behind Experimental Choices

-

Potassium Carbonate (K₂CO₃): This is a mild base used to deprotonate the phenolic hydroxyl group of 4-hydroxy-1-indanone to form the more nucleophilic phenoxide. Its use is advantageous as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction forward without causing unwanted side reactions.

-

Dimethylformamide (DMF): A polar aprotic solvent is chosen to facilitate the Sₙ2 reaction. DMF effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic, which accelerates the rate of reaction with methyl iodide.

-

Nitrogen Atmosphere: This inert atmosphere prevents potential oxidation of the starting material or product and excludes moisture, which could react with the base.

-

Aqueous NaOH Wash: This step is crucial for removing any unreacted 4-hydroxy-1-indanone from the organic layer by converting it to its water-soluble sodium salt.

-

Recrystallization from Methanol: This is a standard purification technique. 4-methoxy-1H-inden-1-one has a higher solubility in hot methanol and lower solubility in cold methanol, allowing for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.

Synthesis Workflow

Caption: Synthesis Workflow for 4-Methoxy-1H-inden-1-one.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-methoxy-1H-inden-1-one, a combination of spectroscopic techniques should be employed. The expected data from these analyses serve as a self-validating system for the described protocol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons (3H): These will appear in the downfield region, typically between δ 7.0-7.8 ppm, as a series of multiplets due to spin-spin coupling.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.

-

Methylene Protons (4H): Two distinct triplets are anticipated for the two methylene groups of the indanone ring, likely in the δ 2.5-3.5 ppm range. The protons on the carbon adjacent to the carbonyl group will be further downfield than those on the carbon adjacent to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing above δ 190 ppm.

-

Aromatic Carbons (6C): A set of signals in the δ 110-160 ppm region. The carbon attached to the methoxy group will be significantly shielded compared to the others.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methylene Carbons (-CH₂-): Two signals in the δ 25-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, characteristic of an α,β-unsaturated ketone.

-

C-O-C Stretch: An absorption band for the ether linkage should be present around 1250-1000 cm⁻¹.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹.

Conclusion

This technical guide has detailed the key physicochemical properties of 4-methoxy-1H-inden-1-one and provided a comprehensive, well-rationalized protocol for its synthesis. The inclusion of expected characterization data serves as a benchmark for researchers to verify the successful synthesis and purification of this important chemical intermediate. The versatility of the indanone core structure ensures that 4-methoxy-1H-inden-1-one will continue to be a valuable building block in the development of novel therapeutics and other advanced materials.

References

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 4-Methoxy-1-indanone. PrepChem.com. [Link]

-

Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

-

1H NMR Chemical Shifts. Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Navigating the Safety Landscape of 4-Methoxy-1-Indanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Identity

4-Methoxy-1-indanone is a derivative of 1-indanone, characterized by a methoxy group at the 4-position of the aromatic ring.[1] This substitution influences its physical properties and potential biological activity.

| Property | Value | Source |

| Chemical Name | 4-Methoxy-1-indanone | Sigma-Aldrich |

| CAS Number | 13336-31-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₀O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 162.19 g/mol | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Finetech Industry Limited[1] |

| Melting Point | 105-107 °C (decomposes) | Finetech Industry Limited[2] |

| Boiling Point | 115-120 °C at 0.5 mmHg | Sigma-Aldrich |

| Flash Point | 145.4 ± 18.4 °C | Finetech Industry Limited[2] |

| Density | 1.2 ± 0.1 g/cm³ | Finetech Industry Limited[2] |

| Solubility | Sparingly soluble in water | [1] |

Hazard Identification and Toxicological Profile

The toxicological data for 4-methoxy-1-indanone is limited.[1] It is generally considered to have low acute toxicity.[1] However, in the absence of comprehensive data, a cautious approach is warranted. The primary hazards are associated with irritation upon contact.[1]

-

Acute Effects: Prolonged exposure may lead to mild irritation of the eyes, skin, and respiratory tract.[1] Ingestion or inhalation of significant quantities could potentially cause gastrointestinal discomfort or central nervous system depression.[1]

-

Chronic Effects: There is no conclusive evidence to classify 4-methoxy-1-indanone as a carcinogen.[1] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

Due to the structural similarity to 1-indanone, it is prudent to consider that it may cause eye, skin, and respiratory tract irritation.[3]

First-Aid Measures: A Proactive Response Protocol

In the event of an exposure, immediate and appropriate first aid is crucial. The following protocols are based on best practices for handling similar chemical compounds.[3][4][5]

Caption: First-aid response workflow for exposure to 4-methoxy-1-indanone.

Inhalation: Remove the individual from the exposure area to fresh air immediately.[3][4] If breathing has stopped, perform artificial respiration.[4] If breathing is difficult, qualified personnel may administer oxygen.[3][4] Seek immediate medical attention.[3]

Skin Contact: Promptly remove any contaminated clothing.[3][5] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][5] If irritation persists, seek medical attention.[6]

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[3][5] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[3]

Ingestion: If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Handling and Storage: Proactive Safety Measures

Proper handling and storage are fundamental to minimizing exposure risks.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Avoid the formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][10]

-

Wash hands thoroughly after handling.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Keep away from heat, sparks, and open flames.[9]

Storage:

-

Store in a tightly sealed container.[1]

-

Store away from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[1][3]

-

It is recommended to store at temperatures below 25°C.[1]

Accidental Release and Fire-Fighting Measures

Accidental Release: In the event of a spill, follow these steps:

-

Ensure adequate ventilation.[3]

-

Wear appropriate personal protective equipment.[3]

-

For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[3]

-

For larger spills, prevent further leakage if it is safe to do so.[9] Contain the spill and collect the material using an inert absorbent.[9]

-

Clean the spill area thoroughly.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][10]

-

Specific Hazards: During a fire, irritating and toxic gases, such as carbon monoxide and carbon dioxide, may be generated through thermal decomposition.[3][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Personal Protective Equipment (PPE): The Last Line of Defense

A robust PPE strategy is essential when handling 4-methoxy-1-indanone.

Caption: Hierarchy of controls and recommended personal protective equipment.

-

Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[3][10] A lab coat or other protective clothing should be worn.[3][10]

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH/MSHA-approved respirator.[3]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been reported.

-

Chemical Stability: The compound is stable under normal temperatures and pressures.[3]

-

Conditions to Avoid: Avoid exposure to incompatible materials and strong oxidants.[3]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[3][10]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper classification and disposal method. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to Safety

While 4-methoxy-1-indanone is a valuable compound in research and development, the limited availability of comprehensive safety data necessitates a cautious and informed approach. By understanding its known properties, leveraging data from structurally similar compounds, and adhering to rigorous safety protocols, researchers can handle this chemical responsibly and minimize potential risks. This commitment to safety is not merely a procedural obligation but a cornerstone of scientific integrity and excellence.

References

-

Material Safety Data Sheet - 1-Indanone, 99+%. (n.d.). Cole-Parmer. Retrieved February 8, 2024, from [Link]

-

Safety Data Sheets for hazardous chemicals. (n.d.). GSA. Retrieved February 8, 2024, from [Link]

-

Synthesis of 4-Methoxy-1-indanone. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]

-

2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved February 8, 2024, from [Link]

-

Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved February 8, 2024, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-METHOXY-1-INDANONE | CAS: 13336-31-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

4-Methoxy-1-Indanone: A Linchpin Intermediate in Modern Pharmaceutical Synthesis

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 4-methoxy-1-indanone, a key pharmaceutical intermediate, focusing on its synthesis, characterization, and critical role in the creation of high-value therapeutics. The information presented herein is curated to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower your research and development endeavors.

Executive Summary

4-Methoxy-1-indanone is a versatile bicyclic aromatic ketone that serves as a pivotal building block in the synthesis of a range of pharmaceutical compounds.[1][2] Its rigid scaffold and functional handles make it an ideal starting material for creating complex molecular architectures. This guide will explore two primary, industrially relevant synthetic routes to 4-methoxy-1-indanone, detail its analytical characterization, and provide in-depth examples of its application in the synthesis of prominent drugs, including the Alzheimer's treatment, Donepezil, and selective estrogen receptor modulators (SERMs).

Synthesis of 4-Methoxy-1-Indanone: A Tale of Two Pathways

The efficient synthesis of 4-methoxy-1-indanone is paramount for its cost-effective use in drug development. Two principal methods dominate the landscape: the intramolecular Friedel-Crafts cyclization of a substituted propanoic acid and the direct methylation of a hydroxy-indanone precursor.

Pathway A: Intramolecular Friedel-Crafts Cyclization

This classic and robust method involves the acid-catalyzed cyclization of 3-(3-methoxyphenyl)propanoic acid.[3] The reaction proceeds via the formation of an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a commonly employed catalyst for this transformation due to its strong dehydrating and acidic properties.[3]

Reaction Mechanism: Friedel-Crafts Cyclization

Caption: Intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid.

Experimental Protocol: Synthesis of 4-Methoxy-1-indanone via Friedel-Crafts Cyclization

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, place 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

-

Catalyst Addition: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with water, 5% sodium bicarbonate solution, and finally with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[4]

Causality Behind Experimental Choices: The use of PPA provides a strongly acidic and dehydrating medium necessary for the formation of the acylium ion intermediate. The reaction is performed under a nitrogen atmosphere to prevent the uptake of moisture, which can quench the catalyst. The work-up with ice hydrolyzes the PPA and precipitates the product. The washing steps are crucial to remove any remaining acid and other impurities.

Pathway B: Methylation of 4-Hydroxy-1-indanone

An alternative route involves the Williamson ether synthesis, starting from the more readily available 4-hydroxy-1-indanone.[1] This method is particularly useful if the hydroxy precursor is commercially accessible or can be synthesized efficiently.

Reaction Mechanism: Williamson Ether Synthesis

Caption: Williamson ether synthesis of 4-methoxy-1-indanone.

Experimental Protocol: Synthesis of 4-Methoxy-1-indanone via Methylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-hydroxy-1-indanone (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous dimethylformamide (DMF).[1]

-

Cooling: Cool the mixture to 0 °C in an ice bath.[1]

-

Methylating Agent Addition: Add methyl iodide (1.1 eq) dropwise to the stirred mixture.[1]

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 24 hours.[1]

-

Work-up: Partition the reaction mixture between methylene chloride and water.[1]

-

Washing: Wash the organic layer with water and a 2% aqueous sodium hydroxide solution.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

-

Purification: Dissolve the residue in hot methanol and allow it to cool to induce precipitation. Filter the solid and recrystallize from methanol to yield pure 4-methoxy-1-indanone.[1]

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material (4-hydroxy-1-indanone) and the appearance of the less polar product (4-methoxy-1-indanone). The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-methoxy-1-indanone.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [5] |

| Molecular Weight | 162.19 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 115-120 °C at 0.5 mmHg | [2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the indanone ring. The aromatic protons will appear as a multiplet in the range of δ 6.8-7.5 ppm. The methoxy protons will be a sharp singlet at approximately δ 3.9 ppm. The two methylene groups will each appear as a triplet at around δ 2.7 and δ 3.1 ppm.[7]

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon will be observed downfield, typically around δ 205 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear at approximately δ 55 ppm, and the two methylene carbons will be seen at around δ 25 and δ 36 ppm.[7]

-

Infrared (FTIR): The IR spectrum will show a strong absorption band for the carbonyl group (C=O) at approximately 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group will appear in the region of 1250-1050 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of 4-methoxy-1-indanone.

Experimental Protocol: Acquiring Spectroscopic Data

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[8] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

FTIR Spectroscopy: Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer and acquire the spectrum.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) and analyze using a mass spectrometer, typically with an electron ionization (EI) source.[8]

Applications in Pharmaceutical Synthesis

The utility of 4-methoxy-1-indanone as a pharmaceutical intermediate is best illustrated by its role in the synthesis of complex drug molecules.

Keystone in the Synthesis of Donepezil

Donepezil is a cornerstone medication for the palliative treatment of Alzheimer's disease.[9] The synthesis of a key precursor to Donepezil often begins with an aldol condensation between an indanone derivative and an appropriate aldehyde.[9] In a similar fashion, 4-methoxy-1-indanone can be envisioned to react with pyridine-4-carboxaldehyde in the presence of a base to form an α,β-unsaturated ketone intermediate.

Reaction Pathway: Synthesis of a Donepezil Precursor

Caption: Aldol condensation to form a Donepezil precursor.

This intermediate can then be further elaborated through a series of reduction and N-alkylation steps to yield the final Donepezil molecule. The methoxy group on the indanone core is a crucial feature of the final drug, highlighting the importance of 4-methoxy-1-indanone as a starting material.

A Building Block for Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that have tissue-selective estrogenic and anti-estrogenic effects.[10] Raloxifene is a prominent SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[11] The core structure of some SERMs contains a substituted indene or dihydronaphthalene system, which can be accessed from indanone precursors. The synthesis of certain raloxifene analogues involves the use of a methoxy-substituted indanone derivative, demonstrating the potential of 4-methoxy-1-indanone in this therapeutic area.[12]

Troubleshooting and Expert Insights

The synthesis of 4-methoxy-1-indanone, particularly via the Friedel-Crafts route, can present challenges. Below is a guide to common issues and their remedies.

| Issue | Potential Cause | Recommended Action |

| Low Yield | Incomplete reaction | Monitor the reaction by TLC to ensure full consumption of the starting material. Consider increasing the reaction time or temperature incrementally. |

| Deactivated catalyst | Use a fresh batch of high-purity PPA or another suitable Lewis acid. Ensure all glassware is dry and the reaction is run under anhydrous conditions. | |

| Formation of Byproducts | Intermolecular acylation | Maintain a high dilution of the starting material to favor the intramolecular reaction. |

| Regioisomer formation | While less common with the methoxy group at the 3-position of the propanoic acid, careful purification by column chromatography may be necessary to separate any undesired isomers. | |

| Difficult Purification | Oily product | If recrystallization yields an oil, try different solvent systems or switch to column chromatography for purification. |

Conclusion

4-Methoxy-1-indanone is a demonstrably valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis, coupled with its inherent structural features, makes it an attractive starting point for the development of a variety of therapeutic agents. This guide has provided a detailed look into its synthesis, characterization, and key applications, offering a solid foundation for scientists and researchers working at the forefront of drug discovery and development.

References

-

PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

-

Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth., 89, 115-125. Retrieved from [Link]

- Google Patents. (2003). Process for preparing 1-indanones. (U.S. Patent No. 6,548,710 B2).

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Preprints.org. (2023). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints, 2023040842. Retrieved from [Link]

-

MDPI. (2023). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molbank, 2023(3), M1688. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

NIH. (2021). Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. Beilstein J. Org. Chem., 17, 1989–1995. Retrieved from [Link]

-

SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Rasayan J. Chem., 10(3), 834-839. Retrieved from [Link]

-

ResearchGate. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 23(10), 2656. Retrieved from [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

PubMed. (2004). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. J. Biol. Chem., 279(15), 15038-15045. Retrieved from [Link]

-

PubMed Central. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 20(8), 14561–14587. Retrieved from [Link]

-

Beilstein Archives. (2019). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from [Link]

-

YouTube. (2020). 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN | IIT ADVANCED | BY TEAM COMPETISHUN. Retrieved from [Link]

-

ScienceDirect. (2011). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Tetrahedron Letters, 52(43), 5644-5647. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Selective estrogen receptor modulator – Knowledge and References. Drug Metabolism Reviews, 55(2), 119-135. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2016). DESIGN, SYNTHESIS AND ESTROGEN RECEPTOR MODULATION ACTIVITY OF MODIFIED RALOXIFENE ANALOGUES. WJPPS, 5(7), 1649-1663. Retrieved from [Link]

-

Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints, 2023101889. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results for "intramolecular Friedel-Crafts cyclization". Retrieved from [Link]

-

New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved from [Link]

-

Dovepress. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. International Journal of Women's Health, 6, 747–755. Retrieved from [Link]

-

ScholarWorks@GVSU. (2018). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Tetrahedron, 74(38), 5365-5373. Retrieved from [Link]

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2014). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjpps.com [wjpps.com]

Methodological & Application

Precision Synthesis of 4-Methoxy-1-Indanone: A Scalable O-Methylation Protocol

Executive Summary & Strategic Analysis

4-Methoxy-1-indanone (CAS: 13336-31-7) is a pivotal bicyclic scaffold in medicinal chemistry, serving as a precursor for donepezil-class acetylcholinesterase inhibitors and melatonin receptor ligands. Its synthesis from 4-hydroxy-1-indanone represents a classic Williamson ether synthesis, yet it presents specific challenges regarding regioselectivity and purification in scale-up scenarios.

This application note defines a high-fidelity protocol for the O-methylation of 4-hydroxy-1-indanone. Unlike generic methylation procedures, this method utilizes a Potassium Carbonate (

Mechanistic Rationale

The reaction proceeds via an

-

Why

? Stronger bases (e.g., NaH) increase the risk of deprotonating the -

Why DMF? A polar aprotic solvent solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive, significantly accelerating the rate-determining step.

Reaction Pathway & Workflow Visualization

Figure 1: Mechanistic Pathway

Caption: Stepwise conversion of 4-hydroxy-1-indanone to 4-methoxy-1-indanone via phenoxide generation and nucleophilic substitution.

Experimental Protocol: The "Golden Standard"

This protocol is scaled for 15.0 g of starting material but is linear up to 150 g.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |

| 4-Hydroxy-1-indanone | 148.16 | 1.0 | 15.0 g | Substrate |

| Methyl Iodide (MeI) | 141.94 | 1.5 | 9.5 mL (21.5 g) | Methylating Agent |

| Potassium Carbonate | 138.21 | 2.0 | 28.0 g | Base (Anhydrous) |

| DMF | - | - | 150 mL | Solvent |

| Methanol | - | - | ~100 mL | Recrystallization |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

System Prep: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Charging: Add 15.0 g of 4-hydroxy-1-indanone and 28.0 g of anhydrous

to the flask. -

Solvation: Add 150 mL of DMF . Stir vigorously at room temperature (RT) for 15 minutes to ensure a homogenous suspension of the base. The solution may turn dark, indicating phenoxide formation.

-

Cooling: Submerge the flask in an ice-water bath to cool the internal temperature to 0–5 °C . Critical: This controls the exotherm upon MeI addition.

Phase 2: Methylation

-

Addition: Charge the addition funnel with 9.5 mL of Methyl Iodide . Add dropwise over 20–30 minutes .

-

Safety Note: MeI is a volatile carcinogen. Perform all operations in a fume hood.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 18–24 hours .

-

Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (

) should disappear, replaced by the less polar product (

Phase 3: Workup & Purification[6][9]

-

Quench: Pour the reaction mixture into 500 mL of ice-cold water . A precipitate may form.[1]

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

).-

Note: DMF partitions into the aqueous phase, but residual DMF can remain in DCM.

-

-

Washing: Wash the combined organic layers with:

- Water (to remove bulk DMF).

- 2% NaOH solution (Critical: Removes unreacted phenolic starting material).

- Brine.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to yield a crude solid. -

Crystallization: Dissolve the crude solid in a minimum amount of boiling Methanol . Allow to cool slowly to RT, then to 4°C. Filter the off-white crystals.

Figure 2: Workup Logic Flow

Caption: Purification strategy emphasizing the removal of DMF and unreacted phenolic starting material.

Quality Control & Characterization

Expected Yield: 85–92% Appearance: White to off-white crystalline solid. Melting Point: 104–106 °C.[1][10]

Spectroscopic Data (Reference Standard)

| Technique | Signal Assignment | Interpretation |

| 1H NMR (400 MHz, DMSO- | Aromatic proton (C6) | |

| Aromatic proton (C5 or C7) | ||

| Aromatic proton (C5 or C7) | ||

| Diagnostic Methoxy Peak | ||

| Indanone | ||

| Indanone | ||

| Mass Spec (EI/ESI) | m/z 162.19 | Molecular Ion confirms Formula |

Troubleshooting & Optimization

Common Pitfalls

-

Low Yield: Often caused by incomplete removal of DMF during workup. Ensure thorough water washes or use an azeotropic removal method (e.g., co-evaporation with toluene) if rotary evaporation is insufficient.

-

Oily Product: If the product does not crystallize, it may contain residual solvent or unreacted MeI. Triturate with cold hexanes to induce crystallization.

-

C-Alkylation: If the reaction temperature exceeds RT or if a stronger base (like NaH) is used, methylation may occur at the C2 position. The

protocol specifically mitigates this.

Green Chemistry Alternative

For labs restricting halogenated solvents or DMF:

-

Solvent: Acetone can replace DMF.

-

Adjustment: Reaction time will increase (24–48 hours) due to lower boiling point and lower solubility of carbonate. Reflux conditions (56°C) may be required.

References

-

PrepChem. "Synthesis of 4-Methoxy-1-indanone." PrepChem.com. Accessed October 26, 2023. [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis protocols).

Sources

- 1. prepchem.com [prepchem.com]

- 2. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. 5-Methoxy-1-indanone(5111-70-6) 1H NMR spectrum [chemicalbook.com]

- 8. Indanone synthesis [organic-chemistry.org]

- 9. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]

- 10. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

Friedel-Crafts intramolecular acylation to form 4-methoxyindanone

Application Note: Selective Synthesis of 4-Methoxy-1-Indanone via Intramolecular Friedel-Crafts Acylation

Part 1: Core Directive & Executive Summary

The Challenge: The synthesis of 4-methoxy-1-indanone is a classic problem in regioselectivity.[1] The standard precursor, 3-(3-methoxyphenyl)propanoic acid, possesses two nucleophilic sites available for ring closure: the position para to the methoxy group (C6) and the position ortho to the methoxy group (C2).

Under thermodynamic and kinetic control, the Friedel-Crafts acylation heavily favors cyclization at the less hindered C6 position, yielding the 6-methoxy-1-indanone isomer (typically >80% of the product mixture). Accessing the 4-methoxy-1-indanone (formed via C2 closure) requires precise protocol control or downstream purification strategies.[2]

This Guide Provides:

-

Direct Protocol: A scalable Polyphosphoric Acid (PPA) method for cyclization.

-

Regio-Control Strategy: Techniques to maximize the isolation of the difficult 4-methoxy isomer.

-

Self-Validating QC: NMR and HPLC parameters to distinguish the 4-methoxy and 6-methoxy isomers.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Grounding: The Regioselectivity Paradox

The reaction proceeds via an intramolecular electrophilic aromatic substitution (EAS). The carboxylic acid precursor is activated by the acid catalyst (PPA) to form a reactive acylium ion or a mixed anhydride.

-

Pathway A (Major - C6 Closure): Attack occurs para to the methoxy group. This transition state is lower in energy due to minimal steric hindrance and strong resonance stabilization from the methoxy group. Result: 6-Methoxy-1-indanone.

-

Pathway B (Minor - C2 Closure): Attack occurs ortho to the methoxy group. This site is activated by the methoxy group but suffers from significant steric clash between the incoming acyl chain and the methoxy oxygen. Result: 4-Methoxy-1-indanone.[3][4]

To obtain the 4-isomer, the protocol must either accept the low yield and purify, or utilize a blocking group strategy (e.g., bromination at C6) to force cyclization at C2. This note focuses on the direct cyclization with optimized purification.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Catalyst | Polyphosphoric Acid (PPA) | Acts as both solvent and catalyst. Its high viscosity suppresses intermolecular side reactions (polymerization) better than AlCl₃/DCM. |

| Temperature | 60°C – 75°C | Higher temperatures (>90°C) promote polymerization and demethylation (forming 4-hydroxyindanone). Lower temperatures (<50°C) result in incomplete conversion. |

| Stoichiometry | 10-20 wt. equiv. PPA | High dilution is critical to favor intramolecular cyclization over intermolecular acylation. |

| Quenching | Ice/Water (<10°C) | Exothermic hydrolysis of PPA must be controlled to prevent product degradation. |

Part 3: Visualization & Experimental Protocols

Reaction Mechanism Diagram

Caption: Divergent pathways in the intramolecular acylation. The steric bulk of the methoxy group hinders the formation of the 4-isomer (green path).

Detailed Protocol: PPA-Mediated Cyclization

Safety Note: Polyphosphoric acid is viscous and corrosive. Wear chemical-resistant gloves and a face shield.

Materials:

-

3-(3-Methoxyphenyl)propanoic acid (CAS: 10516-71-9)

-

Polyphosphoric Acid (PPA) (83-85% P₂O₅ basis)

-

Ethyl Acetate (EtOAc) & Hexanes (for extraction/purification)[1]

-

Saturated NaHCO₃ solution

Step-by-Step Workflow:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a robust mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge 50 g of PPA .

-

Heat the PPA to 60°C in an oil bath to lower viscosity.

-

Add 5.0 g (27.7 mmol) of 3-(3-methoxyphenyl)propanoic acid in small portions over 10 minutes. Ensure good dispersion.

-

-

Cyclization:

-

Increase temperature to 70°C and stir for 2 hours .

-

Monitoring: Take a 50 µL aliquot, quench in water/EtOAc, and analyze by TLC (30% EtOAc/Hexane). Starting material (R_f ~0.1) should disappear; two product spots (R_f ~0.5) will appear.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to 50°C .

-

Pour the warm syrup slowly onto 200 g of crushed ice with vigorous manual stirring. Caution: Exothermic.

-

Stir the aqueous slurry for 30 minutes until the PPA is fully hydrolyzed and a precipitate/oil separates.

-

-

Extraction:

-

Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

-

Combine organic layers and wash sequentially with:

-

Water (100 mL)

-

Sat. NaHCO₃ (2 x 100 mL) – Removes unreacted acid.

-

Brine (100 mL)

-

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

-

-

Purification (Isomer Separation):

-

The crude residue is a mixture of 6-methoxy (major) and 4-methoxy (minor).

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 5% to 20% EtOAc in Hexanes.

-

Order of Elution: The 4-methoxy isomer typically elutes after the 6-methoxy isomer due to the "ortho effect" and slightly higher polarity interaction with silica, though this can vary by solvent system. Verify fractions by NMR.

-

-

Recrystallization (Alternative):

-

Dissolve crude in hot MeOH. The 6-methoxy isomer crystallizes more readily. Filter off the 6-methoxy precipitate. The filtrate will be enriched in the 4-methoxy isomer. Concentrate the filtrate and chromatograph for high purity.

-

-

Quality Control & Self-Validation

To ensure you have isolated the correct isomer, use Proton NMR (¹H-NMR).

| Feature | 4-Methoxy-1-indanone (Target) | 6-Methoxy-1-indanone (Byproduct) |

| Aromatic Pattern | 1,2,3-Trisubstituted | 1,3,4-Trisubstituted |

| Proton Signals | 3 aromatic protons. Look for a triplet (t, J=8 Hz) for the proton at C6, flanked by two doublets. | 3 aromatic protons. Look for a doublet (d, J=8 Hz), a doublet (d, J=2 Hz), and a doublet of doublets (dd). |

| Shift Logic | The proton peri to the carbonyl (C7-H) is deshielded (~7.4-7.6 ppm). | The proton peri to the carbonyl (C7-H) is deshielded (~7.2-7.4 ppm). |

Workflow Diagram:

Caption: Operational workflow for the synthesis and isolation of 4-methoxy-1-indanone.

References

-

BenchChem. The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Retrieved from

-

Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org.[6][7][8] Synth. 2012 , 89, 115-125. Link

-

Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem. 2017 , 13, 1860–1904. Link

-

PrepChem. Synthesis of 4-Methoxy-1-indanone.Link

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. preprints.org [preprints.org]

- 5. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 8. Chemistry 211 Experiment 1 [home.miracosta.edu]

Application Note: Grignard Addition to 4-Methoxy-1-Indanone

Executive Summary

The nucleophilic addition of Grignard reagents to 4-methoxy-1-indanone presents a specific set of synthetic challenges distinguishable from simple acyclic ketones. While the 4-methoxy group provides electron density to the aromatic ring, the primary failure mode in this reaction is enolization of the C2-protons, driven by the high basicity of standard Grignard reagents. This results in the recovery of starting material rather than the desired tertiary alcohol.

This guide details an optimized protocol utilizing Organocerium chemistry (the Imamoto method) . By transmetallating the Grignard reagent to a less basic, more oxophilic organocerium species, researchers can suppress enolization and enhance 1,2-addition, typically improving yields from <40% to >85%.

Mechanistic Analysis & Strategic Drivers

2.1 The Enolization Trap

1-Indanones possess acidic

-

Path A (Undesired):

deprotonates C2, forming a magnesium enolate. Upon aqueous workup, this reverts to the starting ketone. -

Path B (Desired): Nucleophilic attack at C1.

-

Path C (Dehydration): The resulting tertiary benzylic alcohol is highly prone to acid-catalyzed dehydration to form the corresponding indene.

2.2 The 4-Methoxy Effect

The methoxy group at C4 (peri-position relative to the bridgehead) exerts an electron-donating effect (

2.3 The Organocerium Solution

The addition of anhydrous Cerium(III) Chloride (

-

Basicity: Organoceriums are less basic than Grignards, reducing enolization.

-

Oxophilicity: Cerium strongly coordinates the carbonyl oxygen, activating it for attack despite the deactivating 4-OMe group.

Figure 1: Competing reaction pathways. The standard Grignard route favors enolization (Red), while Cerium activation favors addition (Green).

Experimental Protocol: Organocerium-Mediated Addition

Target: Synthesis of 1-alkyl-4-methoxy-1-indanol. Scale: 10 mmol basis.

3.1 Reagents & Equipment

| Component | Specification | Role |

| 4-Methoxy-1-indanone | >98% Purity | Substrate |

| Cerium(III) Chloride | Heptahydrate ( | Lewis Acid Precursor |

| Grignard Reagent | e.g., | Nucleophile |

| THF | Anhydrous, inhibitor-free | Solvent |

| Ammonium Chloride | Saturated Aqueous Solution | Quench Buffer |

3.2 Step-by-Step Methodology

Step 1: Preparation of Anhydrous

-

Note: Commercial "anhydrous"

is often wet. It is mandatory to dry the heptahydrate in situ. -

Place 11 mmol (1.1 equiv) of

in a dry 2-neck flask with a stir bar. -

Heat to

under high vacuum (<0.5 mmHg) for 2–3 hours. -

Observation: The solid will bubble/vibrate as water leaves, eventually becoming a fine white powder.

-

Cool to room temperature under Argon.

Step 2: Formation of the Organocerium Reagent

-

Add 20 mL anhydrous THF to the

powder. Stir vigorously for 1 hour at room temperature to form a milky suspension. -

Cool the suspension to

.[1] -

Add the Grignard reagent (11 mmol, 1.1 equiv) dropwise via syringe.

-

Stir for 30 minutes at

. The color often changes to a dark yellow/brown slurry.

Step 3: Substrate Addition

-

Dissolve 4-methoxy-1-indanone (10 mmol) in 5 mL anhydrous THF.

-

Add the ketone solution dropwise to the organocerium slurry at

. -

Optimization: For sterically hindered Grignards (e.g., Isopropyl), allow the reaction to warm to Room Temperature (RT) after addition. For Methyl/Phenyl, keep at

. -

Monitor by TLC/HPLC. Reaction is typically complete within 1–2 hours.

Step 4: Quench and Isolation (pH Control)

-

Danger Zone: Do not use

or -

Quench by adding saturated aqueous

(20 mL) at -

Filter the mixture through a Celite pad to remove insoluble cerium salts (which form a sticky emulsion otherwise).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo at

Workflow Visualization

Figure 2: Experimental workflow emphasizing the in-situ drying of Cerium source and gentle workup.

Troubleshooting & QC Criteria

| Observation | Root Cause | Corrective Action |

| High Recovery of Ketone | Enolization occurred. | Ensure |

| Formation of Indene (Olefin) | Acidic workup or excessive heat. | Use strictly neutral workup ( |

| Thick Emulsion during Workup | Cerium hydroxides precipitating. | Do not skip the Celite filtration step. Use a wide sintered glass funnel. |

| Low Conversion | Steric hindrance of 4-OMe. | Increase reagent equivalents to 1.5–2.0. Allow reaction to warm to RT. |

References

-

Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols."[2] Journal of the American Chemical Society, 111(12), 4392–4398.

-